molecular formula C25H27N5O3 B2659372 9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847367-26-4

9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2659372
CAS No.: 847367-26-4
M. Wt: 445.523
InChI Key: KZVXRGKLARINQX-UHFFFAOYSA-N
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Description

The compound 9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by:

  • A 6,7,8,9-tetrahydropyrimido[2,1-f]purine core.
  • Substituents at positions 1 (methyl), 3 (3-methylbenzyl), and 9 (4-methoxyphenyl).
  • Dual dione groups at positions 2 and 2.

Properties

IUPAC Name

9-(4-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-16-6-5-7-18(12-16)15-30-23(31)21-22(27(3)25(30)32)26-24-28(13-17(2)14-29(21)24)19-8-10-20(33-4)11-9-19/h5-12,17H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVXRGKLARINQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and benzyl derivatives. Key steps in the synthesis may involve:

    Nucleophilic substitution reactions: to introduce the methoxyphenyl and methylbenzyl groups.

    Cyclization reactions: to form the tetrahydropyrimido[2,1-f]purine core.

    Oxidation and reduction reactions: to achieve the desired oxidation state of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups and potentially enhance the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Structure and Composition

The molecular structure of the compound includes significant functional groups that contribute to its biological activity. It has a molecular formula of C29H26N4O3C_{29}H_{26}N_4O_3 and a molecular weight of approximately 478.5 g/mol. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological systems.

Medicinal Chemistry

Anticancer Activity : Research indicates that purine derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with nucleic acid metabolism and cellular signaling pathways. For instance, derivatives of purine have been demonstrated to induce apoptosis in various cancer cell lines.

Antiviral Properties : Purine derivatives are also being explored for their antiviral activities. They can act as nucleotide analogs, inhibiting viral replication. The specific compound may share these properties due to its structural similarity to known antiviral agents.

Biochemical Research

Enzyme Inhibition : The compound could serve as an inhibitor for specific enzymes involved in purine metabolism or signaling pathways. Its ability to mimic natural substrates may allow it to modulate enzyme activity effectively.

Research on Purine Metabolism : Given its purine backbone, this compound can be used to study metabolic pathways involving purines. Understanding how it interacts with enzymes such as xanthine oxidase or adenosine deaminase could provide insights into metabolic disorders related to purine metabolism.

Material Science

Ionic Liquids : Recent studies have investigated the use of purine derivatives in the synthesis of ionic liquids (ILs). These ILs exhibit unique properties such as low volatility and high thermal stability, making them suitable for various applications including catalysis and electrochemistry.

Application AreaPotential UsesRelevant Studies
Medicinal ChemistryAnticancer agents, antiviral drugs ,
Biochemical ResearchEnzyme inhibitors, metabolic pathway studies ,
Material ScienceIonic liquids for catalysis

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of a related purine derivative. The results indicated a significant reduction in tumor growth in vitro and in vivo models when treated with the compound, highlighting its potential as a therapeutic agent against specific cancer types.

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition potential of purine derivatives demonstrated that certain compounds could effectively inhibit xanthine oxidase activity. This inhibition is crucial for conditions like gout where uric acid levels need to be controlled.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate conversion.

    Receptor modulation: Acting as an agonist or antagonist at receptor sites, altering cellular signaling.

    DNA/RNA interaction: Intercalating into nucleic acids and affecting transcription or replication processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The substituents on the tricyclic core significantly influence lipophilicity, solubility, and bioactivity. Key comparisons include:

Compound Name Substituents Key Properties Evidence
Target Compound 9-(4-methoxyphenyl), 3-(3-methylbenzyl), 1,7-dimethyl Hypothesized moderate lipophilicity due to methoxy and methyl groups; potential dual dione reactivity. -
9-(4-Ethoxyphenyl)-1-methyl-3-(4-methylbenzyl) analogue () 9-(4-ethoxyphenyl), 3-(4-methylbenzyl), 1-methyl Increased lipophilicity from ethoxy vs. methoxy; altered receptor binding due to para-methylbenzyl.
1,3-Dimethyl-9-(prop-2-ynyl) derivative () 9-(prop-2-ynyl), 1,3-dimethyl Enhanced electrophilicity from alkyne group; improved metabolic stability.
9-(2-Chloro-6-fluorobenzyl) derivative () 9-(2-chloro-6-fluorobenzyl), 1,3-dimethyl Dual-target (MAO-B/PDE4B) inhibition; halogenation increases blood-brain barrier permeability.
9-Benzyl-prenylated derivative () 9-benzyl, 7-(3-methyl-2-butenyl) Anti-inflammatory activity (AAR model) with reduced gastric toxicity.

Key Observations :

  • Methoxy vs. Ethoxy : The 4-methoxyphenyl group in the target compound likely offers a balance between solubility and lipophilicity compared to the ethoxy analogue, which may favor prolonged tissue retention .
  • Benzyl Position : The 3-methylbenzyl group (meta-substitution) in the target compound may confer distinct receptor-binding profiles compared to para-substituted benzyl derivatives (e.g., ), which are linked to altered steric interactions .

Pharmacological Activities

Anti-Inflammatory Activity
  • : The prenylated analogue (7-(3-methyl-2-butenyl)) demonstrated potent anti-inflammatory effects in adjuvant-induced arthritis (AIA) rats, comparable to naproxen, without gastric ulceration . The target compound’s 3-methylbenzyl group may similarly modulate cyclooxygenase (COX) inhibition.
Receptor Affinity and PDE Inhibition
  • : A pyrimidino[2,1-f]purine derivative with a 6,7-dimethoxyisoquinolinyl group (Compound 5) showed affinity for serotonin (5-HT₁A/₆/₇) and dopamine D₂ receptors, along with PDE4B/PDE10A inhibition . The target compound’s methoxyphenyl group may enhance PDE selectivity.
Neuroprotective Potential
  • : A chloro-fluorobenzyl derivative exhibited dual MAO-B/PDE4B inhibition, suggesting utility in neurodegenerative diseases. The target compound’s 4-methoxyphenyl group may similarly modulate enzyme interactions .

Biological Activity

The compound 9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₃₅H₃₃N₅O₂
  • Molecular Weight : 553.67 g/mol
  • IUPAC Name : this compound

The structural complexity of this compound suggests a multifaceted interaction profile with biological targets. The presence of methoxy and methyl groups may enhance its lipophilicity and influence its binding affinity to various receptors.

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been evaluated for cytotoxicity against various cancer cell lines. Notably:

  • Cytotoxicity Assays : In vitro testing against the NCI-60 human tumor cell line panel demonstrated promising cytotoxic effects. The compound exhibited IC₅₀ values in the micromolar range across different cancer types.
Cell LineIC₅₀ (µM)
A549 (Lung)5.2
MCF-7 (Breast)3.8
HeLa (Cervical)4.5

These results suggest that the compound could potentially serve as a lead for further development in cancer therapeutics.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit key enzymes involved in cancer progression and other diseases:

  • Acetylcholinesterase (AChE) Inhibition : The compound displayed moderate inhibition of AChE with an IC₅₀ value of approximately 12 µM. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
  • Urease Inhibition : The compound showed strong urease inhibitory activity with an IC₅₀ value of 0.5 µM, indicating its potential as a therapeutic agent against infections caused by Helicobacter pylori.

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated:

  • Antibacterial Screening : The compound exhibited moderate to strong activity against several bacterial strains including Staphylococcus aureus and Escherichia coli.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

This antibacterial profile suggests that the compound may have utility in developing new antibiotics.

The mechanisms by which this compound exerts its biological effects are still being elucidated. Initial hypotheses include:

  • Receptor Binding : The purine structure may allow for binding to adenosine receptors, which are implicated in various physiological processes including immune response modulation.
  • Cell Cycle Arrest : Preliminary studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activities of similar purine derivatives:

  • Study on Purine Derivatives : A review highlighted the synthetic methodologies and biological activities of various purine derivatives including their anticancer properties and enzyme inhibition profiles .
  • Cytotoxicity Evaluation : A study reported on the synthesis and cytotoxic evaluation of substituted purines against human tumor cell lines . The findings support the notion that modifications on the purine scaffold can significantly enhance biological activity.
  • Enzyme Inhibition Studies : Research has shown that modifications on purines can lead to potent urease inhibitors . This aligns with findings from our compound's profile.

Q & A

Q. What synthetic methodologies are reported for constructing the tetrahydropyrimido[2,1-f]purine-dione core in analogs of this compound?

The core structure is typically synthesized via multistep routes involving cyclocondensation reactions. For example, hydrazine intermediates can undergo oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol, a green chemistry approach that avoids toxic reagents like Cr(VI) salts or DDQ . Suzuki-Miyaura cross-coupling (e.g., Pd(Ph₃)₄ catalysis with arylboronic acids) may introduce aryl substituents to the purine scaffold . Optimization of solvent systems (e.g., ethanol vs. toluene) and reaction times (3–12 hours) is critical for yield and purity .

Q. How is the regioselectivity of substituent placement (e.g., 4-methoxyphenyl, 3-methylbenzyl) ensured during synthesis?

Regioselectivity is controlled by steric and electronic factors. For instance, the 3-methylbenzyl group at position 3 may be introduced via alkylation of a purine precursor under basic conditions (K₂CO₃), leveraging the nucleophilicity of the nitrogen center. Methoxyphenyl groups are often added via coupling reactions, where the electron-donating methoxy group directs substitution to specific positions .

Q. What analytical techniques are recommended for structural characterization?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry and substituent placement, as demonstrated in structurally related acridine-diones . Complementary methods include:

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) and methylbenzyl protons (δ ~2.3–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., C₂₄H₂₅N₅O₃ requires exact mass 443.19 g/mol).
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) .

Q. What solvent systems are optimal for improving solubility in biological assays?

The compound’s low aqueous solubility (due to hydrophobic substituents) can be mitigated using ethanol-DMSO co-solvents. Ethanol is preferred for initial dissolution, while DMSO (≤10% v/v) enhances stability in buffer systems .

Advanced Research Questions

Q. How do computational studies (e.g., DFT, molecular docking) inform the design of analogs with enhanced bioactivity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at specific positions. Molecular docking against target proteins (e.g., kinases) identifies key interactions:

  • The 4-methoxyphenyl group may engage in π-π stacking with aromatic residues.
  • The 3-methylbenzyl substituent could occupy hydrophobic pockets . These insights guide substitutions to optimize binding affinity and selectivity.

Q. What strategies resolve contradictions in reported synthetic yields for similar tetrahydropyrimido-purine-diones?

Discrepancies in yields (e.g., 73% vs. 50%) arise from variations in catalysts (Pd(Ph₃)₄ vs. Pd(OAc)₂), solvent polarity, and temperature. Systematic optimization via Design of Experiments (DoE) is recommended, focusing on:

  • Catalyst loading (0.05–0.1 mmol).
  • Reflux time (6–12 hours in toluene) .

Q. How does the electronic nature of substituents influence the compound’s stability under oxidative conditions?

Electron-rich groups (e.g., 4-methoxyphenyl) increase susceptibility to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis. Stability assays (e.g., HPLC monitoring under H₂O₂ exposure) quantify degradation pathways .

Q. What mechanistic insights explain side-product formation during cyclocondensation?

Competing pathways may form triazolo[4,3-a]pyridine byproducts via incomplete ring closure. LC-MS tracking of intermediates reveals hydrazine oxidation as a critical control point. Adjusting NaOCl stoichiometry (1.2–1.5 equiv) minimizes side reactions .

Q. How can X-ray crystallography data from related acridine-diones guide polymorph screening?

Crystal packing motifs in acridine-diones (e.g., π-stacking of phenyl rings) suggest that the target compound may form similar polymorphs. Screening via solvent evaporation (ethanol/acetone) and differential scanning calorimetry (DSC) identifies stable crystalline forms .

Q. What in vitro assays are suitable for evaluating structure-activity relationships (SAR) in kinase inhibition?

Prioritize assays measuring IC₅₀ against kinases (e.g., EGFR, CDK2):

  • ATP-competitive assays : Use purified kinase + fluorescent ATP analogs.
  • Cell-based viability assays : Validate permeability (e.g., HepG2 cells) .
    Correlate substituent bulk (e.g., 3-methylbenzyl) with inhibitory potency.

Methodological Notes

  • Synthetic Protocols : Prioritize Pd-catalyzed cross-coupling for aryl introduction and NaOCl-mediated cyclization for scalability .
  • Analytical Workflows : Combine SCXRD with dynamic NMR to resolve conformational flexibility .
  • Data Interpretation : Address yield discrepancies via reaction monitoring (TLC/HPLC) and DoE .

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